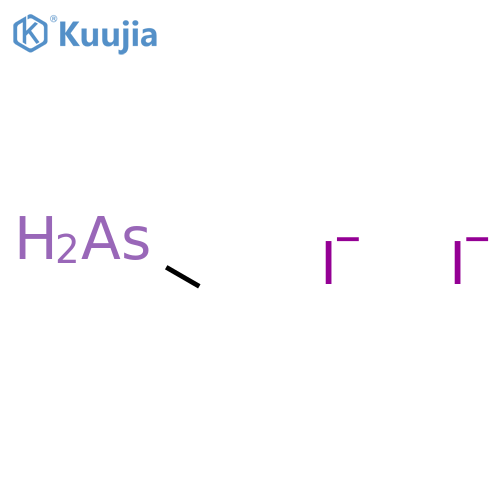Cas no 7207-97-8 (Methyldiiodoarsine)

Methyldiiodoarsine structure
商品名:Methyldiiodoarsine
CAS番号:7207-97-8
MF:CH3AsI2
メガワット:343.765065431595
CID:568913
Methyldiiodoarsine 化学的及び物理的性質
名前と識別子
-
- Arsonous diiodide,methyl- (9CI)
- Methyldiiodoarsine
- Methylarsonous diiodide
- Arsine,dichloromethyl
- Arsonous dichloride,methyl
- As.As-Dichlor-methylarsin
- Dichlor-methyl-arsin
- dichloromethylarsane
- Dichloromethylarsine
- diiodomethylarsine
- Methylarsendichlorid
- Methylarsine dichloride
- methylarsonous acid dichloride
- methylarsonous acid diiodide
- Methylarsonous dichloride
- Methylarsonous diodide
- Methyldichlorarsine
- methyldichloroarsane
- METHYLDICHLOROARSINE
- methyldiiodoarsonous acid,diiodo salt
-
計算された属性
- せいみつぶんしりょう: 343.75400
じっけんとくせい
- ゆうかいてん: 28°C
- ふってん: 80.5°C
- PSA: 0.00000
- LogP: 1.97440
Methyldiiodoarsine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M303685-50mg |
Methyldiiodoarsine |
7207-97-8 | 50mg |
$ 431.00 | 2023-09-07 | ||
| TRC | M303685-100mg |
Methyldiiodoarsine |
7207-97-8 | 100mg |
$821.00 | 2023-05-18 | ||
| TRC | M303685-250mg |
Methyldiiodoarsine |
7207-97-8 | 250mg |
$1774.00 | 2023-05-18 | ||
| TRC | M303685-10mg |
Methyldiiodoarsine |
7207-97-8 | 10mg |
$ 167.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-484505-50 mg |
Methyldiiodoarsine-d3, |
7207-97-8 | 50mg |
¥21,059.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-483506-25 mg |
Methyldiiodoarsine, |
7207-97-8 | 25mg |
¥2,858.00 | 2023-07-11 | ||
| A2B Chem LLC | AE07976-10mg |
Arsonous diiodide,methyl- (9CI) |
7207-97-8 | 10mg |
$271.00 | 2023-12-30 | ||
| A2B Chem LLC | AE07976-50mg |
Arsonous diiodide,methyl- (9CI) |
7207-97-8 | 50mg |
$508.00 | 2023-12-30 | ||
| TRC | M303685-25mg |
Methyldiiodoarsine |
7207-97-8 | 25mg |
$ 234.00 | 2023-09-07 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-484505-50mg |
Methyldiiodoarsine-d3, |
7207-97-8 | 50mg |
¥21059.00 | 2023-09-05 |
Methyldiiodoarsine 関連文献
-
1. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
Lei Li,Fangjian Shang,Li Wang,Supeng Pei,Yongming Zhang Energy Environ. Sci., 2010,3, 114-116
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
7207-97-8 (Methyldiiodoarsine) 関連製品
- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
